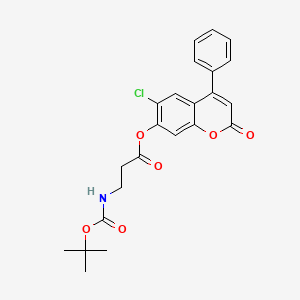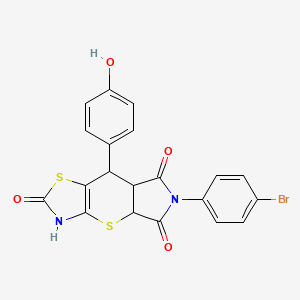![molecular formula C24H29NO5 B12155980 (4E)-5-(4-tert-butylphenyl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-1-(3-methoxypropyl)pyrrolidine-2,3-dione](/img/structure/B12155980.png)
(4E)-5-(4-tert-butylphenyl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-1-(3-methoxypropyl)pyrrolidine-2,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a complex organic molecule with a unique structure. Its IUPAC name is (4E)-5-(4-tert-butylphenyl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-1-(3-methoxypropyl)pyrrolidine-2,3-dione . Let’s break down its components:
- The central pyrrolidine ring contains a ketone group (1,3-dione).
- Attached to the pyrrolidine ring is a furan ring with a hydroxyl group.
- The furan ring is further substituted with a tert-butylphenyl group.
- The entire molecule has a methoxypropyl side chain.
Preparation Methods
Synthetic Routes:
Knoevenagel Condensation:
Industrial Production:
Chemical Reactions Analysis
Oxidation: The furan ring can undergo oxidation to form a furanone.
Reduction: Reduction of the ketone group yields the corresponding alcohol.
Substitution: The tert-butylphenyl group can be substituted under appropriate conditions.
Common Reagents: Sodium ethoxide, reducing agents (e.g., NaBH₄), and various electrophiles.
Major Products: Furanone derivatives, reduced forms, and substituted compounds.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis due to its unique structure.
Biology: Investigated for potential bioactivity (e.g., enzyme inhibition, receptor binding).
Medicine: May have applications in drug discovery or as a lead compound.
Industry: Used in the synthesis of specialty chemicals.
Mechanism of Action
Targets: The compound likely interacts with enzymes, receptors, or other biomolecules.
Pathways: Further research is needed to elucidate specific pathways.
Comparison with Similar Compounds
Uniqueness: Its combination of furan, pyrrolidine, and tert-butylphenyl groups sets it apart.
Similar Compounds: Related compounds include furanones, pyrrolidinediones, and phenyl-substituted molecules.
Remember that this compound’s detailed properties and applications may vary based on ongoing research
Properties
Molecular Formula |
C24H29NO5 |
|---|---|
Molecular Weight |
411.5 g/mol |
IUPAC Name |
2-(4-tert-butylphenyl)-4-hydroxy-1-(3-methoxypropyl)-3-(5-methylfuran-2-carbonyl)-2H-pyrrol-5-one |
InChI |
InChI=1S/C24H29NO5/c1-15-7-12-18(30-15)21(26)19-20(16-8-10-17(11-9-16)24(2,3)4)25(13-6-14-29-5)23(28)22(19)27/h7-12,20,27H,6,13-14H2,1-5H3 |
InChI Key |
XQGTXIQBJKIGSP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(O1)C(=O)C2=C(C(=O)N(C2C3=CC=C(C=C3)C(C)(C)C)CCCOC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-[4-amino-5-(4-methylphenyl)(1,2,4-triazol-3-ylthio)]-N-(3,4-dichlorophenyl)a cetamide](/img/structure/B12155933.png)



![8-bromo-3-hydrazino-5-methyl-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B12155950.png)
![N-(2,5-dichlorophenyl)-2-{[4-methyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12155954.png)


![5-(4-Chlorophenyl)-7-ethoxy-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B12155965.png)
![3-[(Z)-(3-cyclopentyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[4-(2-hydroxyethyl)piperazin-1-yl]-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12155971.png)
![2-{[5-(4-tert-butylphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(Z)-(5-methylthiophen-2-yl)methylidene]acetohydrazide](/img/structure/B12155993.png)
